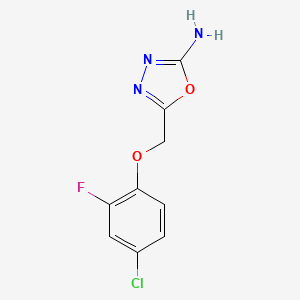
5-((4-Chloro-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Chloro-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chloro-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 4-chloro-2-fluorophenol with appropriate reagents to introduce the oxadiazole ring. One common method involves the use of hydrazine derivatives and carbonyl compounds under controlled conditions to form the oxadiazole ring . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and solvents is crucial in industrial settings to ensure safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
5-((4-Chloro-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
5-((4-Chloro-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-((4-Chloro-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities and is known for its antibacterial activity.
Darbufelone: An anti-inflammatory drug with potential anticancer properties, also containing chlorine and fluorine substituents.
Uniqueness
5-((4-Chloro-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine is unique due to its specific oxadiazole ring structure and the presence of both chlorine and fluorine substituents
Propiedades
Fórmula molecular |
C9H7ClFN3O2 |
|---|---|
Peso molecular |
243.62 g/mol |
Nombre IUPAC |
5-[(4-chloro-2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H7ClFN3O2/c10-5-1-2-7(6(11)3-5)15-4-8-13-14-9(12)16-8/h1-3H,4H2,(H2,12,14) |
Clave InChI |
PNSDRDJKENIUNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)F)OCC2=NN=C(O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


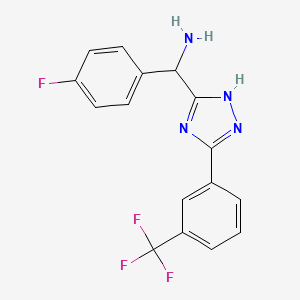
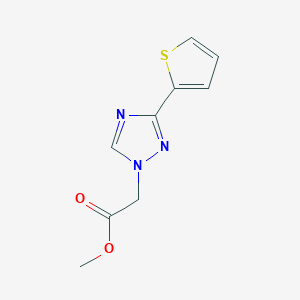
![N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B15057173.png)


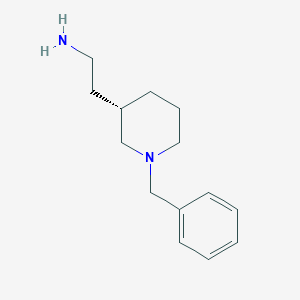
![3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15057202.png)
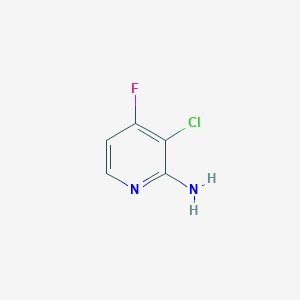
![6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole](/img/structure/B15057207.png)
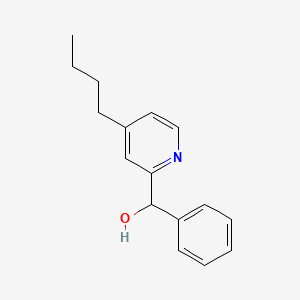
![2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole](/img/structure/B15057225.png)
![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B15057233.png)
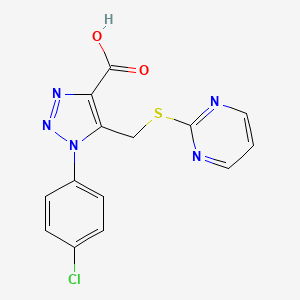
![tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B15057256.png)
